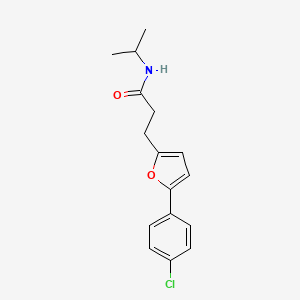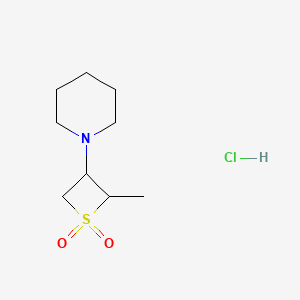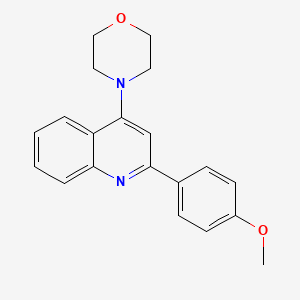
Tetrakis(3-methylphenyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(3-methylphenyl)plumbane is an organolead compound characterized by the presence of four 3-methylphenyl groups attached to a central lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3-methylphenyl)plumbane typically involves the reaction of lead(II) chloride with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
PbCl2+4C6H4(CH3)MgBr→Pb(C6H4(CH3))4+2MgBrCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the 3-methylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Lead oxides and various oxidized organic derivatives.
Substitution Products: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tetrakis(3-methylphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organolead compounds are studied for their potential use in imaging and as therapeutic agents.
Mécanisme D'action
The mechanism of action of Tetrakis(3-methylphenyl)plumbane involves its ability to interact with various molecular targets through its lead center. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Electron Transfer: Participation in redox reactions due to the lead atom’s ability to change oxidation states.
Comparaison Avec Des Composés Similaires
Tetrakis(4-methylphenyl)plumbane: Similar structure but with 4-methylphenyl groups.
Tetrakis(phenyl)plumbane: Contains phenyl groups instead of 3-methylphenyl groups.
Uniqueness: Tetrakis(3-methylphenyl)plumbane is unique due to the presence of the 3-methylphenyl groups, which can influence the compound’s steric and electronic properties, making it distinct from other organolead compounds.
Propriétés
Numéro CAS |
41825-71-2 |
|---|---|
Formule moléculaire |
C28H28Pb |
Poids moléculaire |
572 g/mol |
Nom IUPAC |
tetrakis(3-methylphenyl)plumbane |
InChI |
InChI=1S/4C7H7.Pb/c4*1-7-5-3-2-4-6-7;/h4*2-3,5-6H,1H3; |
Clé InChI |
OQBLQWYCRKUOLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Pb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


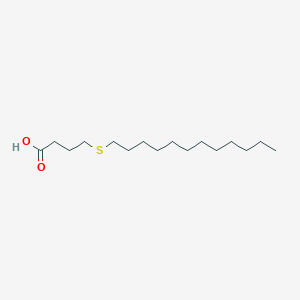
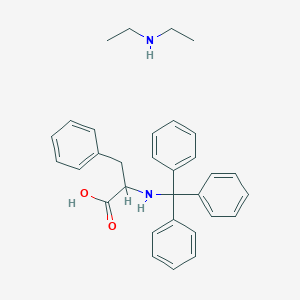
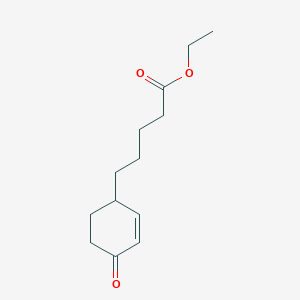

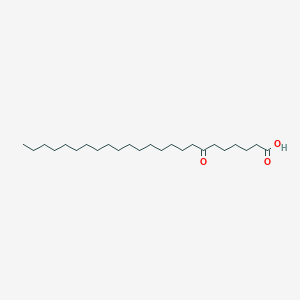

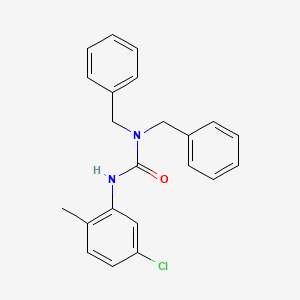

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
